molecular formula C9H8BrClO3 B8156734 3-Bromo-5-chloro-4-ethoxybenzoic acid

3-Bromo-5-chloro-4-ethoxybenzoic acid

Cat. No.: B8156734
M. Wt: 279.51 g/mol
InChI Key: MDMOMLOCXQMFBV-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-ethoxybenzoic acid (CAS: 2386274-48-0) is a halogenated benzoic acid derivative with the molecular formula C₉H₈BrClO₃ and a molecular weight of 279.52 g/mol . The compound features a benzoic acid backbone substituted with bromine at position 3, chlorine at position 5, and an ethoxy group at position 3. This substitution pattern confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

3-bromo-5-chloro-4-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMOMLOCXQMFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Bromo-5-chloro-4-ethoxybenzoic acid can be achieved through several methods. One common approach involves the bromination and chlorination of 4-ethoxybenzoic acid. The reaction typically requires the use of bromine and chlorine in the presence of a suitable catalyst and solvent. Another method involves the use of thionyl chloride to convert 2-chloro-5-bromobenzoic acid to 2-chloro-5-bromobenzoyl chloride, followed by a reaction with phenetole and borohydride in a Friedel-Crafts acylation reaction .

Chemical Reactions Analysis

3-Bromo-5-chloro-4-ethoxybenzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-Bromo-5-chloro-4-ethoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-ethoxybenzoic acid depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-bromo-5-chloro-4-ethoxybenzoic acid with structurally and functionally related benzoic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties
3-Bromo-5-chloro-4-ethoxybenzoic acid C₉H₈BrClO₃ 279.52 Br (C3), Cl (C5), OCH₂CH₃ (C4) 2386274-48-0 High halogen density; moderate polarity due to ethoxy group
3-(Benzyloxy)-5-bromo-4-ethoxybenzoic acid C₁₆H₁₅BrO₄ 357.20 Br (C5), OCH₂CH₃ (C4), OCH₂C₆H₅ (C3) 723245-42-9 Increased lipophilicity from benzyloxy group; potential for π-π interactions
5-Bromo-4-chloro-2-methoxybenzoic acid C₈H₆BrClO₃ 265.49 Br (C5), Cl (C4), OCH₃ (C2) N/A Lower molecular weight; regiochemical isomer with distinct reactivity
3-Chloro-4-ethoxy-5-fluorobenzoic acid C₉H₈ClFO₃ 230.61 Cl (C3), OCH₂CH₃ (C4), F (C5) 1017778-72-1 Enhanced electronegativity from fluorine; reduced steric bulk
4-Bromo-3,5-dimethoxybenzoic acid C₉H₉BrO₄ 277.07 Br (C4), OCH₃ (C3, C5) 3111-37-3 Symmetric substitution; strong hydrogen-bonding capacity

Structural and Functional Analysis

Substituent Effects on Reactivity: The bromine and chlorine atoms in 3-bromo-5-chloro-4-ethoxybenzoic acid enhance electrophilic aromatic substitution (EAS) reactivity at ortho/para positions compared to non-halogenated analogs. In contrast, 3-(benzyloxy)-5-bromo-4-ethoxybenzoic acid (CAS 723245-42-9) exhibits higher lipophilicity due to the benzyloxy group, which may improve cell membrane permeability in biological applications .

Physicochemical Properties :

  • The fluorine atom in 3-chloro-4-ethoxy-5-fluorobenzoic acid (CAS 1017778-72-1) increases electronegativity, making it more polar than the chloro-bromo analog. This could enhance solubility in polar solvents .
  • 4-Bromo-3,5-dimethoxybenzoic acid (CAS 3111-37-3) lacks halogen diversity but offers symmetry, which is advantageous in crystal engineering and coordination chemistry .

Synthetic Challenges :

  • Synthesis of 5-bromo-4-chloro-2-methoxybenzoic acid () yielded a 9:1 mixture of desired product and debrominated byproduct, highlighting the sensitivity of bromine substituents under harsh conditions . This contrasts with the stability of ethoxy groups in 3-bromo-5-chloro-4-ethoxybenzoic acid during similar reactions .

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